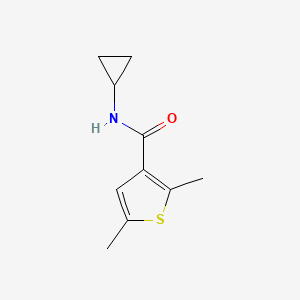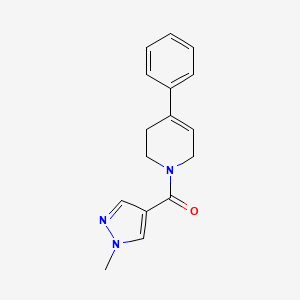
N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which have been found to possess various biological activities. In
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways. For example, Zhang et al. (2020) proposed that this compound may inhibit the proliferation of lung cancer cells by activating the p53 signaling pathway and downregulating the expression of cyclin D1 and Bcl-2.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In a study conducted by Li et al. (2019), this compound was found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. It was also found to alleviate pain by reducing the levels of substance P and calcitonin gene-related peptide (CGRP) in the spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent biological activities at low concentrations. However, there are also some limitations associated with this compound. For example, it has poor solubility in aqueous solutions, which may limit its use in certain biological assays. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammation. Another direction is to explore its mechanism of action in more detail, which may provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans, which will be important for its eventual clinical development.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide involves the reaction of cyclopropylamine with 2,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. In a study conducted by Zhang et al. (2020), this compound was found to inhibit the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. In another study, Li et al. (2019) reported that this compound exhibited potent anti-inflammatory and analgesic activities in animal models of inflammation and pain.
Propiedades
IUPAC Name |
N-cyclopropyl-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-6-5-9(7(2)13-6)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUECNEGXTPJXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)





![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)


